2-Bromo-6-iodo-3-methoxypyridin-4-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-iodo-3-methoxypyridin-4-ol” is represented by the SMILES stringCOc1c(O)cc(I)nc1Br
. This indicates that the compound contains a methoxy group (OCH3), a bromine atom (Br), an iodine atom (I), and a hydroxyl group (OH) attached to a pyridine ring. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Practical Precursors and Intermediates in Synthesis
2-Bromo-6-iodo-3-methoxypyridin-4-ol serves as a versatile intermediate in the synthesis of complex molecules. For example, its structural analogues have been developed as practical precursors for generating substituted pyridynes, which react regioselectively with various furans to produce targeted molecular architectures. Such precursors are valuable for synthesizing a wide range of chemicals with potential applications in pharmaceuticals and materials science (Walters, Carter, & Banerjee, 1992).
Catalysis and Organic Transformations
The compound and its derivatives are also explored in catalytic applications and organic transformations. For instance, catalytic processes utilizing terpyridines and their transition metal complexes demonstrate the broad utility of pyridine derivatives in catalyzing reactions for organic and macromolecular chemistry. These applications span from artificial photosynthesis and water splitting to biochemical transformations, highlighting the significant role of such compounds in advancing catalytic science (Winter, Newkome, & Schubert, 2011).
Synthesis of Heterocyclic Compounds
Moreover, this compound related structures have been instrumental in the synthesis of furan-fused heterocycles, showcasing their utility in constructing complex heterocyclic frameworks. These frameworks are crucial for developing new molecules with potential applications in medicinal chemistry, as they often possess significant biological activity (Conreaux et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-6-iodo-3-methoxy-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO2/c1-11-5-3(10)2-4(8)9-6(5)7/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWZBJNPVDMYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=CC1=O)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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